1H-Indazol-3-Carbaldehyd

Übersicht

Beschreibung

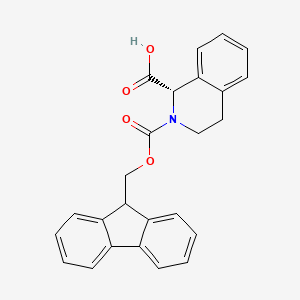

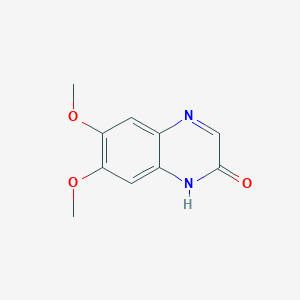

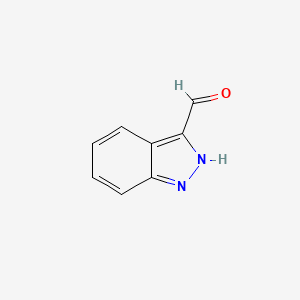

1H-Indazole-3-Carbaldehyde is a member of indazoles . It has a molecular weight of 146.15 . The IUPAC name for this compound is 1H-indazole-3-carbaldehyde .

Synthesis Analysis

The synthesis of 1H-Indazole-3-Carbaldehyde and its derivatives has been a subject of interest in many studies . For instance, a study described the design and synthesis of 1H-indazole-3-carboxamide derivatives . Another study reported a general access to this motif, based on the .Molecular Structure Analysis

The molecular structure of 1H-Indazole-3-Carbaldehyde has been analyzed in several studies . For example, one study investigated the compound experimentally by NMR, FT-Raman, FT-IR, UV-Visible, and quantum chemically by DFT approach .Physical And Chemical Properties Analysis

1H-Indazole-3-Carbaldehyde has a density of 1.4±0.1 g/cm³ . Its boiling point is 358.3±15.0 °C at 760 mmHg . The compound has a molar refractivity of 43.4±0.3 cm³ . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Kinasehemmung in der pharmazeutischen Chemie

1H-Indazol-3-Carbaldehyd: ist ein entscheidender Zwischenprodukt bei der Synthese von Kinaseinhibitoren . Diese Inhibitoren spielen eine entscheidende Rolle bei der Regulierung zellulärer Prozesse, und ihre Modulation ist für die Behandlung von Krankheiten wie Krebs von entscheidender Bedeutung. Die Fähigkeit der Verbindung, in polyfunktionelle 3-substituierte Indazole umgewandelt zu werden, macht sie für die Entwicklung neuer therapeutischer Wirkstoffe unschätzbar wertvoll.

Synthese von bioaktiven Verbindungen

Die Verbindung dient als Schlüsselvorläufer bei der Synthese einer breiten Palette von bioaktiven Molekülen . Seine inhärente Reaktivität ermöglicht die Konstruktion komplexer Strukturen wie Carbazol, Triazol, Pyrazol und anderer heterocyclischer Derivate, die für die pharmazeutische Innovation von zentraler Bedeutung sind.

Mehrkomponentenreaktionen (MCRs)

This compound: wird in MCRs verwendet, um verschiedene molekulare Gerüste zu erzeugen . Diese Reaktionen sind effizient und nachhaltig und bieten eine einstufige Methode zur Synthese komplexer Moleküle, die zur Entwicklung neuer Medikamente und Materialien führen können.

Krebsforschung

Forscher verwenden This compound bei der Synthese von Verbindungen mit potenziellen Antitumor-Eigenschaften . Seine Vielseitigkeit in chemischen Reaktionen ermöglicht die Herstellung neuer Verbindungen, die auf Antitumoraktivität gescreent werden können.

Behandlung von Atemwegserkrankungen

Indazolderivate, einschließlich derer, die von This compound abgeleitet sind, werden als selektive Inhibitoren der Phosphoinositid-3-Kinase δ untersucht, einem vielversprechenden Ziel für die Behandlung von Atemwegserkrankungen .

Entwicklung von Antidepressiva und Antibiotika

Die Derivate der Verbindung werden auf ihre medizinischen Anwendungen als Antidepressiva und Antibiotika untersucht und tragen zur Behandlung von psychischen Erkrankungen und Infektionen bei .

Industrielle Anwendungen

Obwohl spezifische industrielle Anwendungen von This compound nicht umfassend dokumentiert sind, deutet seine Rolle als chemischer Vorläufer auf seine Verwendung bei der Synthese von Materialien und Chemikalien für verschiedene industrielle Zwecke hin .

Wissenschaftliche und pharmazeutische Forschung

In wissenschaftlichen Kreisen ist This compound Gegenstand von Studien zu seinen chemischen Eigenschaften und potenziellen Anwendungen bei der Herstellung neuer Moleküle mit therapeutischen Vorteilen .

Wirkmechanismus

Target of Action

1H-Indazole-3-Carbaldehyde and its derivatives are gaining attention in medicinal chemistry as kinase inhibitors . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, metabolism, and apoptosis. By inhibiting these enzymes, 1H-Indazole-3-Carbaldehyde can potentially interfere with these processes, leading to therapeutic effects .

Mode of Action

1H-Indazole-3-Carbaldehyde interacts with its targets, the kinases, by promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can lead to changes in the kinase’s activity, thereby affecting the cellular processes that the kinase regulates .

Biochemical Pathways

These could include pathways involved in cell growth, metabolism, and apoptosis .

Result of Action

The molecular and cellular effects of 1H-Indazole-3-Carbaldehyde’s action are likely to be diverse, given its role as a kinase inhibitor. By inhibiting kinases, it can potentially interfere with various cellular processes, leading to a range of effects. For instance, it may inhibit cell growth or induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of 1H-Indazole-3-Carbaldehyde can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of its environment, as its synthesis is based on the nitrosation of indoles in a slightly acidic environment . .

Vorteile Und Einschränkungen Für Laborexperimente

1H-Indazole-3-Carbaldehyde has several advantages for use in lab experiments. The compound is relatively inexpensive and easy to synthesize, and it can be used as an intermediate in the synthesis of various compounds. Additionally, 1H-Indazole-3-Carbaldehyde is relatively stable and can be stored for long periods of time. However, 1H-Indazole-3-Carbaldehyde is highly flammable and should be handled with caution.

Zukünftige Richtungen

1H-Indazole-3-Carbaldehyde has several potential future directions. The compound could be used in the synthesis of various heterocyclic compounds, such as indoles, azoles, and quinolines. Additionally, 1H-Indazole-3-Carbaldehyde could be used in the synthesis of various enzyme inhibitors, such as cytochrome P450 inhibitors and cyclooxygenase inhibitors. Furthermore, 1H-Indazole-3-Carbaldehyde could be used as an intermediate in the synthesis of various organic compounds, such as arylmethyl alcohols, arylmethyl halides, and arylmethyl esters. Finally, 1H-Indazole-3-Carbaldehyde could be used to study the biochemical and physiological effects of the compound, such as its antioxidant and anti-inflammatory properties.

Safety and Hazards

The safety data sheet for 1H-Indazole-3-Carbaldehyde suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . It also recommends avoiding ingestion and inhalation, dust formation, and storing the compound in a dry, cool, and well-ventilated place .

Biochemische Analyse

Biochemical Properties

1H-Indazole-3-Carbaldehyde plays a pivotal role in biochemical reactions, particularly in the synthesis of polyfunctionalized 3-substituted indazoles. It interacts with various enzymes and proteins, including tyrosine kinase and threonine kinase, by promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of these proteins . These interactions are essential for the compound’s ability to inhibit kinase activity, thereby modulating cellular signaling pathways and influencing cell proliferation and survival.

Cellular Effects

1H-Indazole-3-Carbaldehyde has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinase enzymes can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, 1H-Indazole-3-Carbaldehyde can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of 1H-Indazole-3-Carbaldehyde involves its binding interactions with biomolecules, particularly kinase enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to a decrease in phosphorylation events that are crucial for cell signaling . This inhibition can result in the downregulation of oncogenic signaling pathways, thereby exerting anti-cancer effects. Additionally, 1H-Indazole-3-Carbaldehyde can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indazole-3-Carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Indazole-3-Carbaldehyde is relatively stable under mild acidic conditions, which allows for its sustained activity in biochemical assays . Prolonged exposure to certain conditions may lead to its degradation, thereby reducing its efficacy.

Dosage Effects in Animal Models

The effects of 1H-Indazole-3-Carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

1H-Indazole-3-Carbaldehyde is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The interaction of 1H-Indazole-3-Carbaldehyde with these enzymes can influence metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of 1H-Indazole-3-Carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . Additionally, the distribution of 1H-Indazole-3-Carbaldehyde within tissues can impact its overall bioavailability and therapeutic efficacy.

Subcellular Localization

1H-Indazole-3-Carbaldehyde exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is often directed to particular compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its ability to interact with specific biomolecules and modulate cellular processes effectively.

Eigenschaften

IUPAC Name |

2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOSGHMXAYBBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966732 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5235-10-9, 89939-16-2 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDAZOLE-3-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a cost-effective method for synthesizing 1H-Indazole-3-Carbaldehyde?

A1: A recent study [] outlines a synthetic route for 1H-Indazole-3-Carbaldehyde involving the ring opening of indole under acidic conditions. This is followed by diazotization using sodium nitrite and subsequent cyclization. This method boasts a yield of 36% and is lauded for its cost-effectiveness, simple operation, and short reaction time, making it suitable for potential industrial production. [] (https://www.semanticscholar.org/paper/8bdd86fc91629a42f656b933246dcd94ef0d8708)

Q2: What analytical techniques have been employed to characterize the structure of 1H-Indazole-3-Carbaldehyde?

A2: While one study focuses on a novel synthesis method for 1H-Indazole-3-Carbaldehyde [], another investigates the compound's intermolecular interactions using a combination of experimental and computational techniques []. This research employed X-ray diffraction to determine the crystal structure, providing insights into the spatial arrangement of molecules. Further characterization involved spectroscopic methods such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, which offered information on the vibrational modes and functional groups present in the molecule. [] (https://www.semanticscholar.org/paper/42ebc0b759832a144322e34afc92f921d8c60a58)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.